4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid
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Overview
Description
4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid
- 4-{[(Prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
Uniqueness
4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1343025-82-0 |
---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-prop-2-enoxycarbonylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-2-4-15-9(13)10-3-5-14-7(6-10)8(11)12/h2,7H,1,3-6H2,(H,11,12) |
InChI Key |
JQPCJSJUIPSICG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCOC(C1)C(=O)O |
Origin of Product |
United States |
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